3'-O-Methylguanosine
Overview
Description
Synthesis Analysis
The synthesis of 3'-O-Methylguanosine and related compounds involves complex chemical pathways. For instance, 3-methyl-2'-deoxyguanosine is obtained through a sequence involving conversion to a tricyclic derivative followed by methylation and the final removal of a blocking system. This process highlights the chemical lability and reactivity of the synthesized nucleosides under physiological conditions (Golankiewicz et al., 1990). Additionally, a chemoselective synthesis of 2'-O-methylguanosine has been accomplished without protection of the guanine base, demonstrating an efficient methodology for nucleoside modification (Chow et al., 2003).
Molecular Structure Analysis
The molecular structure of nucleosides like 3'-O-Methylguanosine is critical to understanding their chemical behavior and interactions. For example, the crystal structure analysis of 7-methylguanosine, a related compound, reveals novel base pairing that could influence the normal Watson-Crick type GC base pair due to modifications at specific positions on the guanine base (Yamagata et al., 1983).
Chemical Reactions and Properties
3'-O-Methylguanosine participates in various chemical reactions that underscore its properties. For instance, the reaction of singlet oxygen with 2'-deoxyguanosine and its derivatives has been studied, identifying main oxidation products that provide insight into the oxidative damage and repair mechanisms of DNA (Ravanat & Cadet, 1995). Another example is the alkylation reactions of 2'-deoxyguanosine with diazoalkanes, leading to various alkylated products and providing a deeper understanding of nucleoside chemistry (Farmer et al., 1973).
Physical Properties Analysis
The physical properties of 3'-O-Methylguanosine, such as its solubility, melting point, and spectral characteristics, are influenced by its modified structure. While specific studies on 3'-O-Methylguanosine were not identified, related research on nucleosides like 8-hydroxy-2'-deoxyguanosine offers insights into the electrochemical properties and potential as biomarkers for oxidative DNA damage, demonstrating the broader relevance of modified nucleosides in bioanalytical applications (Li et al., 2007).
Chemical Properties Analysis
The chemical properties of 3'-O-Methylguanosine, such as reactivity, stability, and interaction with other molecules, can be inferred from studies on similar modified nucleosides. The synthesis and properties of polymers from O6-methylguanylic acid highlight how modifications at the guanine base affect nucleic acid structure and function, offering insights into the potential chemical behavior of 3'-O-Methylguanosine and its impact on biological systems (Mehta & Ludlum, 1976).
Scientific Research Applications
RNA Modification and Methylation:
- The 7-methylguanosine cap added to the 5′ end of mRNA, which is essential for efficient gene expression and cell viability, involves methylation similar to that observed in 3'-O-Methylguanosine. This process is crucial for the translation of most cellular mRNAs in all eukaryotic organisms and has roles in transcription, splicing, polyadenylation, and nuclear export of mRNA (Cowling, 2009).
- N2-methylguanosine is a post-transcriptional modification found in eukaryotes and archaea, impacting the three-dimensional structure of tRNA and the dynamic barrier of reverse transcription. Understanding its biological functions requires tools like RFhy-m2G for identifying m2G modification sites (Ao, Yu, & Zou, 2021).
Role in Gene Expression and Translation:
- The presence of 7-methylguanosine within mRNA and its importance in translation and gene expression highlights the potential significance of similar modifications like 3'-O-Methylguanosine in RNA biology (Zhang et al., 2019).
Medical and Biological Insights:
- Modified nucleosides, including O-methylguanosine, in the urine of Parkinson’s disease patients indicate metabolic disturbances in purine metabolism, highlighting the role of such modifications in disease pathology (Gątarek et al., 2020).
- Inhibition of mRNA synthesis and methylation by S-adenosylhomocysteine hydrolase inhibitors indicates the critical role of methylation in RNA biology, which could be extrapolated to 3'-O-Methylguanosine (Backlund, Carotti, & Cantoni, 1986).
Impact on Cell Migration:
- METTL1, a methyltransferase, regulates cell migration via m7G methylation within miRNAs, suggesting the potential role of similar modifications in cell biology (Pandolfini et al., 2019).
Synthesis and Analytical Techniques:
- The synthesis of 2'-O-methylguanosine, similar to 3'-O-Methylguanosine, showcases the methods for synthesizing such compounds, which are crucial for further biochemical and medical studies (Chow, Wen, Sanghvi, & Theodorakis, 2003).
Safety And Hazards
Future Directions
3’-O-Methylguanosine has been reported as a potent inhibitor of vaccinia virus . It has potential implications in cancer, with connections between m7G modifications and cancer development, drug resistance, and tumor microenvironment . Future research directions include further investigation of the biological roles of m7G modifications, potential molecular mechanisms of tumorigenesis, and m7G-related diagnostic and therapeutic strategies .
properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-20-7-4(2-17)21-10(6(7)18)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYARPHAXAJAZLU-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3'-O-Methylguanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006038 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3'-O-Methylguanosine | |
CAS RN |
10300-27-3 | |
Record name | 3′-O-Methylguanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10300-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-O-Methylguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010300273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-O-Methylguanosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3'-O-Methylguanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006038 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
263 °C | |
Record name | 3'-O-Methylguanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006038 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.